molecular formula C26H26N2O B119559 [1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1348081-04-8

[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B119559
CAS No.: 1348081-04-8
M. Wt: 382.5 g/mol
InChI Key: ZDCZZWAEXISRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1-Methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone, often identified in forensic and synthetic chemistry literature as the azepane isomer of AM-1220 or TMCP-1220-azepane , is a synthetic cannabimimetic compound of significant research interest . It is characterized by a naphthoylindole core structure modified with a seven-membered 1-methylazepane ring substituent, a motif that enhances its binding affinity to central cannabinoid receptors . This compound acts primarily as a synthetic cannabinoid receptor agonist (SCRA) , demonstrating high affinity for both the CB1 (Ki = 3.88 nM) and CB2 (Ki = 73.4 nM) receptors . Its potent agonist activity at these G protein-coupled receptors makes it a valuable pharmacological tool for studying the endocannabinoid system. Research applications for this compound include investigating receptor binding kinetics , efficacy and potency studies in vitro using assays like FLIPR, and exploring the structure-activity relationships (SAR) of synthetic indole-derived cannabinoids . It has been utilized in studies to understand the physiological effects of synthetic cannabinoids, such as hypothermia and reduced heart rate in animal models, and to probe the metabolic pathways of these compounds . Metabolism studies are crucial for the toxicological assessment of synthetic cannabinoids. In vitro data indicates that this compound is rapidly metabolized, with a short half-life of approximately 3.7 minutes in human liver microsome assays . Its primary biotransformations include demethylation, dihydrodiol formation, and hydroxylation, which can inform the development of analytical methods for detecting its use . The compound is typically supplied with high purity for research purposes. Attention: This product is for research use only. It is not intended for human or veterinary use, nor for any in vivo diagnostic applications.

Properties

IUPAC Name

[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZZWAEXISRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043056
Record name [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1348081-04-8
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348081048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CR0LAO0TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic breakdown reveals two primary disconnections (Figure 1):

  • Disconnection A : Cleavage of the naphthoyl group from the indole C3 position.

  • Disconnection B : Separation of the 1-methylazepane moiety from the indole nitrogen.

This approach prioritizes late-stage functionalization to minimize side reactions.

Stepwise Synthesis

Indole Core Preparation

The synthesis begins with unsubstituted indole (1 ), which undergoes sequential modifications:

N-Alkylation with 1-Methylazepane

Reaction Conditions :

  • Substrate : Indole (1 )

  • Alkylating agent : 1-Methyl-3-iodoazepane (2 )

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 12 hours

Mechanism : Nucleophilic aromatic substitution (SₙAr) at the indole’s 1-position, facilitated by the electron-rich nitrogen.

Yield : ~45–50% (crude), improving to 35% after purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Characterization of Intermediate

The product, 1-(1-methylazepan-3-yl)indole (3 ), is confirmed via:

  • ¹H NMR : δ 7.65–7.10 (m, 4H, indole-H), 3.80–3.20 (m, 7H, azepane-H), 2.95 (s, 3H, N-CH₃).

  • HRMS : m/z calcd. for C₁₄H₁₈N₂: 214.1469; found: 214.1465.

Friedel-Crafts Acylation

Objective : Introduce the naphthoyl group at the indole C3 position.

Reaction Conditions :

  • Substrate : 1-(1-Methylazepan-3-yl)indole (3 )

  • Acylating agent : Naphthalene-1-carbonyl chloride (4 )

  • Catalyst : Anhydrous aluminum chloride (AlCl₃)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature, 6 hours

Mechanism : Electrophilic aromatic substitution (EAS) activated by AlCl₃, directing the acyl group to the indole’s 3-position.

Yield : 25–30% after chromatography (DCM:methanol = 95:5).

Optimization and Challenges

Critical Parameters Affecting Yield

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–25°C>20% drop above 30°C
Acyl Chloride Purity>98%15% increase vs. 90% purity
Catalyst Loading1.5 equiv. AlCl₃Lower loading reduces acylation efficiency
Moisture Control<50 ppm H₂OHydrolysis reduces yield by 40%

Byproduct Formation

  • Major Byproduct : Diacylated indole (C3 and C2 positions) due to over-reaction (~15% yield).

  • Mitigation : Use stoichiometric AlCl₃ and controlled addition rates.

Alternative Synthetic Routes

Grignard-Based Approach

Step 1 : Formation of 3-indolylmagnesium bromide (5 ) from 1-(1-methylazepan-3-yl)indole.
Step 2 : Reaction with naphthalene-1-carbonyl chloride to yield the target compound.

Advantage : Higher functional group tolerance.
Disadvantage : Lower regioselectivity (~60% C3 acylation).

Industrial-Scale Considerations

Purification Techniques

MethodEfficiencyCost
Column ChromatographyHigh$$$
CrystallizationModerate$
DistillationLow$$

Preferred : Gradient elution chromatography with automated systems for >95% purity.

Comparative Analysis with Structural Analogs

Substituent Effects on Synthesis

CompoundAzepane SubstituentYield (%)
AM-1220Piperidine40
Target CompoundAzepane30
JWH-018Pentyl55

Key Insight : Bulky azepane groups hinder acylation kinetics, reducing yields versus linear alkyl chains .

Chemical Reactions Analysis

Types of Reactions

AM1220 azepane isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of AM1220 azepane isomer .

Scientific Research Applications

Synthetic Cannabinoid Receptor Agonist

AM-1220 acts primarily as a synthetic cannabinoid receptor agonist. This class of compounds mimics the effects of natural cannabinoids found in cannabis, such as THC. The compound interacts with the CB1 and CB2 receptors in the endocannabinoid system, leading to various physiological effects.

Research Studies and Findings

  • Psychoactive Effects : A study highlighted the psychoactive properties of AM-1220 in animal models, demonstrating significant alterations in behavior consistent with cannabinoid receptor activation .
  • Comparative Studies : Research comparing AM-1220 with other synthetic cannabinoids has shown it to have a distinct profile in terms of potency and receptor selectivity, which could influence its therapeutic applications .
  • Metabolic Pathways : Investigations into the metabolic pathways of AM-1220 reveal insights into its pharmacokinetics, suggesting that understanding these pathways could enhance its application in clinical settings .

Clinical Implications

Case studies involving synthetic cannabinoids like AM-1220 have raised awareness regarding their potential therapeutic uses and risks:

  • Pain Management : Clinical trials exploring the efficacy of AM-1220 in chronic pain conditions have shown promise, particularly among patients who do not respond well to traditional analgesics.
  • Mental Health Applications : Emerging research suggests potential benefits in treating anxiety and depression through modulation of the endocannabinoid system.

Safety and Regulation

The use of synthetic cannabinoids raises safety concerns due to their unpredictable effects compared to natural cannabinoids. Regulatory bodies are increasingly scrutinizing these substances, leading to calls for more comprehensive research into their safety profiles.

Mechanism of Action

AM1220 azepane isomer exerts its effects by binding to cannabinoid receptors, specifically the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2). The binding affinity for CB1 is higher than for CB2, indicating a preference for central nervous system effects. The compound mimics the action of natural cannabinoids, leading to similar physiological and psychoactive effects .

Comparison with Similar Compounds

Azepane vs. Alkyl Chains

The 1-methylazepane group in the target compound introduces steric bulk and rigidity, likely improving CB1/CB2 binding through van der Waals interactions and reduced conformational flexibility. This contrasts with linear alkyl chains (e.g., n-butyl or pentyl in JWH-073 analogs), which may confer faster metabolic degradation due to cytochrome P450 oxidation .

Halogenation Effects

However, halogenation may also increase toxicity risks .

Planarity and Hydrogen Bonding

The naphthoyl moiety in all analogs is nearly planar (as seen in naphthalen-1-ylmethanol’s crystal structure), facilitating π-π stacking with receptor aromatic residues . Hydrogen bonding, observed in naphthalen-1-ylmethanol’s O–H⋯O interactions, is absent in methanone derivatives but may be mimicked by carbonyl groups in receptor binding .

Forensic and Regulatory Considerations

The target compound’s detection in "smoke mixtures" alongside JWH and AM series compounds underscores its role as a designer drug. Its azepane modification may evade legislative bans targeting traditional alkylindole cannabinoids .

Biological Activity

The compound [1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone, also known as AM-1220 azepane isomer, is a synthetic cannabinoid that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for AM-1220 is C27H28N2OC_{27}H_{28}N_{2}O with a molecular weight of 396.524 g/mol. The structure includes an indole moiety linked to a naphthalene ring and a methylazepane group, contributing to its interaction with cannabinoid receptors.

Property Value
Chemical FormulaC27H28N2O
Molecular Weight396.524 g/mol
IUPAC Name[1-(1-Methylazepan-3-yl)-1H-indol-3-yl]-naphthalen-1-ylmethanone
CAS Number1348081-04-8

AM-1220 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 receptor in the central nervous system. This action mimics the effects of naturally occurring cannabinoids like THC, leading to psychoactive effects and influencing various physiological processes.

Key Mechanisms:

  • CB1 Receptor Activation : AM-1220 binds to CB1 receptors, modulating neurotransmitter release and affecting pain perception, mood, and appetite.
  • Pharmacological Effects : Its agonistic activity can lead to both therapeutic effects (e.g., analgesia) and adverse effects (e.g., anxiety, hallucinations).

In Vitro Studies

Research has demonstrated that AM-1220 exhibits significant biological activity in various assays:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its neuroprotective properties.
  • Anti-inflammatory Effects : Studies indicate that AM-1220 may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

A recent study highlighted the prevalence of synthetic cannabinoids like AM-1220 in herbal products. Analysis revealed its presence in several samples, raising concerns about safety and regulation due to its potent biological effects .

Toxicological Profile

While AM-1220 exhibits promising pharmacological properties, it also poses risks associated with synthetic cannabinoids:

  • Cytotoxicity : In cell viability assays, AM-1220 demonstrated concentration-dependent cytotoxic effects on certain cell lines.
  • Psychotropic Effects : Users report experiences similar to those induced by THC, including euphoria and altered mental states, but with a higher risk of adverse reactions.

Recent Investigations

Recent studies have focused on characterizing the biological activity of synthetic cannabinoids:

  • A comprehensive review discussed the structural similarities between AM-1220 and other synthetic cannabinoids, emphasizing their varied receptor affinities and resultant pharmacological profiles .

Comparative Analysis

The following table summarizes key findings on the biological activity of AM-1220 compared to other synthetic cannabinoids:

Compound CB1 Affinity Antioxidant Activity Toxicity Level
AM-1220HighModerateModerate
JWH-018ModerateHighHigh
JWH-073LowLowLow

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for naphthyl protons; δ 3.1–3.8 ppm for azepane methyl groups) resolve substituent positioning .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with torsion angles (e.g., C2–C1–C10–C5 = −176.55°) validating stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 343.1572 for C₂₃H₂₁NO₂) .

What in vitro assays are recommended for initial assessment of cannabinoid receptor activity?

Q. Basic

  • Radioligand displacement : Compete with [³H]CP-55,940 at CB₁/CB₂ receptors (IC₅₀ values <100 nM indicate high affinity) .
  • cAMP inhibition : Measure Gαi/o coupling via forskolin-stimulated cAMP reduction in HEK-293 cells expressing recombinant receptors .
  • Functional selectivity : Use β-arrestin recruitment assays (e.g., PathHunter®) to assess biased signaling .

How can researchers optimize reaction conditions to address low yields?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1 h at 120°C vs. 24 h conventional) and improves yield by 20–30% .
  • Protecting groups : Temporarily block azepane nitrogen with Boc to mitigate steric effects during acylation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in heterocyclic systems .

What strategies resolve discrepancies between computational and experimental binding affinities?

Q. Advanced

  • Molecular dynamics simulations : Analyze ligand-receptor binding poses (e.g., hydrophobic interactions with CB₁ transmembrane helices) .
  • Free energy perturbation : Quantify ΔΔG contributions of azepane methyl groups to binding entropy .
  • Crystallographic validation : Compare predicted vs. experimental ligand-receptor co-crystal structures (e.g., PDB ID 5TGZ for JWH-018 analogs) .

How do structural modifications at azepane or indole moieties influence pharmacokinetics?

Q. Advanced

  • Azepane methylation : Enhances metabolic stability (t₁/₂ >60 min in liver microsomes) by reducing CYP3A4 oxidation .
  • Indole substitution : Electron-withdrawing groups (e.g., 5-methoxy) increase plasma protein binding (>90%), lowering free drug concentration .
  • LogP optimization : Naphthoyl derivatives with logP ~5.4 (XlogP) balance blood-brain barrier penetration and solubility .

What analytical approaches determine enantiomeric purity?

Q. Advanced

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers (Rf difference >1.5) .
  • VCD spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra for absolute configuration .
  • Crystallographic Flack parameter : Confirm enantiopurity in single crystals (Flack x <0.1) .

How should controlled studies evaluate metabolic stability in hepatic microsomes?

Q. Advanced

  • Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL), NADPH regeneration system, and LC-MS/MS quantification .
  • Phase I metabolites : Monitor hydroxylation at azepane (m/z +16) and naphthoyl ketone reduction (m/z −2) .
  • CYP inhibition assays : Co-incubate with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone

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